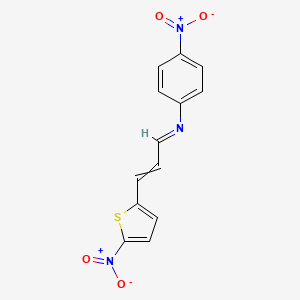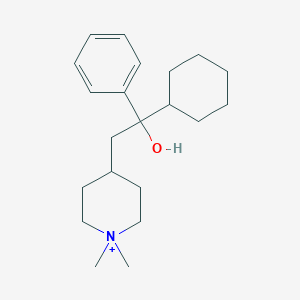
4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by a piperidine ring substituted with cyclohexyl, hydroxy, and phenylethyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-cyclohexyl-2-hydroxy-2-phenylethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale synthesis. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced
Propiedades
Número CAS |
831238-87-0 |
|---|---|
Fórmula molecular |
C21H34NO+ |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-(1,1-dimethylpiperidin-1-ium-4-yl)-1-phenylethanol |
InChI |
InChI=1S/C21H34NO/c1-22(2)15-13-18(14-16-22)17-21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3,5-6,9-10,18,20,23H,4,7-8,11-17H2,1-2H3/q+1 |
Clave InChI |
MEPGELLZAOSPAH-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
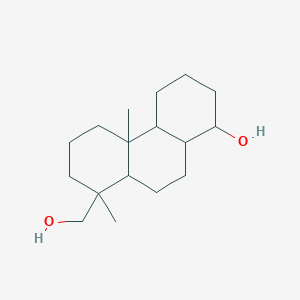
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
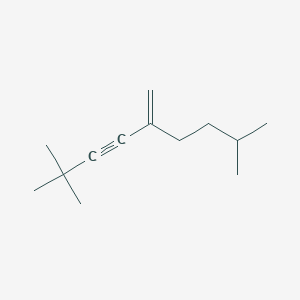
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
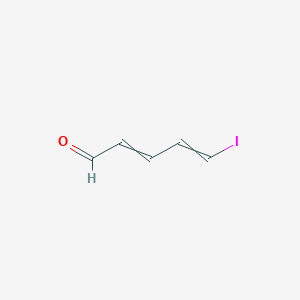
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

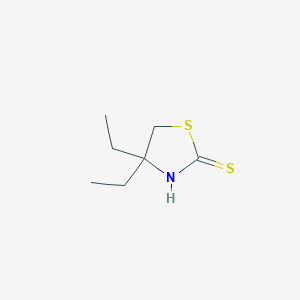
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
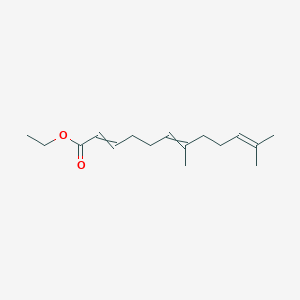
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
